Cas no 412912-49-3 (Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel-)

Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel-, is a chiral cyclohexane derivative featuring both carboxylic ester and aminomethyl functional groups. The (1R,2S)-relative configuration indicates its stereochemistry, making it valuable for asymmetric synthesis and pharmaceutical applications. The ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The aminomethyl moiety provides a reactive site for further derivatization, such as amide formation or reductive amination. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including chiral intermediates or ligands. Its structural versatility and defined stereochemistry make it a practical building block for synthetic and research applications.
Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- structure
412912-49-3 structure
Product name:Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel-
CAS No:412912-49-3
MF:C10H19NO2
MW:185.26336312294
CID:3977467
PubChem ID:137951406

Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel-
    • rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate
    • EN300-763359
    • 412912-49-3
    • Inchi: InChI=1S/C10H19NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h8-9H,2-7,11H2,1H3/t8-,9-/m1/s1
    • InChI Key: AYTSGLNJIZTGNA-RKDXNWHRSA-N

Computed Properties

  • Exact Mass: 185.141578849Da
  • Monoisotopic Mass: 185.141578849Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 1.3

Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-763359-5.0g
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate
412912-49-3 95%
5.0g
$2152.0 2024-05-22
Enamine
EN300-763359-0.5g
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate
412912-49-3 95%
0.5g
$713.0 2024-05-22
Enamine
EN300-763359-0.05g
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate
412912-49-3 95%
0.05g
$624.0 2024-05-22
Enamine
EN300-763359-2.5g
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate
412912-49-3 95%
2.5g
$1454.0 2024-05-22
Enamine
EN300-763359-10.0g
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate
412912-49-3 95%
10.0g
$3191.0 2024-05-22
Enamine
EN300-763359-0.25g
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate
412912-49-3 95%
0.25g
$683.0 2024-05-22
Enamine
EN300-763359-0.1g
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate
412912-49-3 95%
0.1g
$653.0 2024-05-22
Enamine
EN300-763359-1.0g
rac-ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate
412912-49-3 95%
1.0g
$743.0 2024-05-22

Additional information on Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel-

Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- (CAS No. 412912-49-3): An Overview

Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- (CAS No. 412912-49-3) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

The (1R,2S)-rel- configuration of this compound is particularly noteworthy due to its potential in enantioselective synthesis. The chirality of the molecule can significantly influence its biological activity and pharmacological properties, which is a critical consideration in drug development. Recent studies have highlighted the importance of chiral compounds in enhancing the efficacy and reducing the side effects of therapeutic agents.

The cyclohexanecarboxylic acid moiety in this compound provides a versatile platform for further chemical modifications. The carboxylic acid group can be readily converted into various derivatives such as amides, esters, and anhydrides, which can be tailored to meet specific synthetic or biological requirements. This flexibility makes Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- a highly sought-after intermediate in the synthesis of complex molecules.

The ethyl ester functionality in this compound adds another layer of reactivity and versatility. Esters are known for their stability under mild conditions and their ability to undergo hydrolysis under acidic or basic conditions. This property allows for controlled release mechanisms in drug delivery systems and can be exploited to design prodrugs with improved pharmacokinetic profiles.

The presence of the aminomethyl group introduces additional reactivity and functionality to the molecule. Amines are fundamental building blocks in organic synthesis and are often used to introduce nitrogen-containing functionalities into target molecules. The aminomethyl group can participate in various reactions such as acylation, alkylation, and condensation reactions, making it a valuable handle for further chemical transformations.

In the context of medicinal chemistry, Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- has been explored as a potential lead compound for the development of new therapeutic agents. Recent research has focused on its use in the synthesis of small molecules targeting specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes involved in metabolic disorders and cancer.

The chiral nature of this compound also makes it suitable for use in asymmetric catalysis. Chiral catalysts play a crucial role in synthesizing enantiopure compounds with high selectivity and yield. The ability to control stereochemistry during synthesis is essential for producing pharmaceuticals with optimal therapeutic properties. Research into asymmetric catalytic methods using chiral auxiliaries like Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- has led to significant advancements in synthetic efficiency and product purity.

In addition to its applications in drug development and organic synthesis, Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- has also found use in other areas such as materials science and analytical chemistry. Its unique properties make it a useful tool for developing new materials with tailored physical and chemical characteristics. For example, it can be incorporated into polymers to enhance their mechanical strength or improve their biocompatibility.

The safety profile of this compound is another important aspect to consider. While it is not classified as a hazardous material or controlled substance, proper handling and storage practices should be followed to ensure workplace safety. Researchers working with this compound should adhere to standard laboratory protocols to minimize exposure risks and prevent contamination.

In conclusion, Cyclohexanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, (1R,2S)-rel- (CAS No. 412912-49-3) is a multifaceted compound with significant potential in various scientific disciplines. Its unique combination of functional groups and stereochemistry makes it an invaluable tool for researchers engaged in organic synthesis, medicinal chemistry, materials science, and analytical chemistry. As ongoing research continues to uncover new applications for this compound, its importance in these fields is likely to grow even further.

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